molecular formula C22H24FN5O3 B2957978 3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1704538-13-5

3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B2957978
CAS No.: 1704538-13-5
M. Wt: 425.464
InChI Key: SSFRERLMOHITHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one (CAS 1704538-13-5) is a synthetic small molecule with a molecular formula of C22H24FN5O3 and a molecular weight of 425.5 g/mol . This compound is of significant interest in medicinal chemistry and oncology research, particularly in the investigation of signaling pathways involved in cell growth and proliferation. Its complex structure, which integrates a fluorophenyl-decorated 1,2,4-oxadiazole ring linked to a piperidine moiety and a dimethylpyrimidinone group, suggests potential as a core scaffold for developing targeted therapeutic agents . Patent literature identifies this chemical structure as belonging to a class of pyrimidine compounds investigated for their biological activity against mTOR (mammalian target of rapamycin), a key serine-threonine kinase . Inhibitors of the mTOR pathway are a major focus in cancer research for their potential to treat various neoplasms, including renal cancer, hepatocellular carcinoma, and sarcomas . As such, this compound serves as a valuable reference standard and a starting point for further structure-activity relationship (SAR) studies in preclinical drug discovery. Available for research use, this product is supplied with guaranteed high purity and stability. It is intended for laboratory research applications only and is not for diagnostic, therapeutic, or personal use. Researchers can access detailed structural information, including SMILES (CC1=NC(=O)N(CC(=O)N2CCCC(C3=NC(=NO3)C4=CC=CC=C4F)C2)CC1C) and InChIKey (SSFRERLMOHITHQ-UHFFFAOYSA-N), for computational modeling and database registration .

Properties

IUPAC Name

3-[2-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O3/c1-14-15(2)24-13-28(22(14)30)12-20(29)27-9-5-6-16(11-27)10-19-25-21(26-31-19)17-7-3-4-8-18(17)23/h3-4,7-8,13,16H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFRERLMOHITHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring, which is known for its biological activity due to its ability to interact with various biological targets. The piperidine moiety contributes to the compound's lipophilicity and potential for cellular uptake. The presence of a 2-fluorophenyl group enhances its pharmacological profile, potentially improving efficacy against certain pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. A study demonstrated that synthesized oxadiazole derivatives showed better activity against gram-positive bacteria compared to gram-negative species. Specific compounds were found to be particularly effective against strains like Bacillus cereus and Bacillus thuringiensis .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds derived from the oxadiazole structure were tested against various cancer cell lines using the NCI-60 sulforhodamine B assay. Notably, certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating promising cytotoxic effects .

Table 1: Summary of Biological Activities

CompoundTargetActivityIC50 Value (µM)Reference
5dHUH7 Cancer Cell LineCytotoxic10.1
5cHUH7 Cancer Cell LineCytotoxic18.78
5eBacillus cereusAntimicrobialN/A
5gBacillus thuringiensisAntimicrobialN/A

Case Study: Anticancer Efficacy

In a study focusing on the anticancer efficacy of oxadiazole derivatives, several compounds were screened against the HUH7 liver carcinoma cell line. Compounds like 5d demonstrated significant cytotoxicity with an IC50 of 10.1 µM , outperforming traditional drugs in some cases. The mechanism of action was hypothesized to involve inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis .

Mechanistic Insights

The presence of the oxadiazole ring is crucial for the biological activity of these compounds. The structure allows for interactions with key biological targets, enhancing their potential as therapeutic agents. In silico studies have suggested favorable binding affinities with TS proteins, further supporting their role as dual-action antimicrobial and anticancer agents .

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogues

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrimidin-4(3H)-one 5,6-dimethyl; 1,2,4-oxadiazole-2-fluorophenyl; piperidine ~464.5* Fluorophenyl enhances stability; oxadiazole modulates electronic effects
3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one 2-chloro-4-fluorobenzyl; thiophene-oxadiazole ~513.9 Thiophene introduces π-π interactions; chloro substituent increases hydrophobicity
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Benzisoxazole; piperidine-ethyl ~434.5 Benzisoxazole improves metabolic resistance; pyrido core enhances planar stacking
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide Dipyrimido-pyrimidinone Methoxy-piperazinylphenyl; acrylamide ~677.8 Acrylamide enables covalent binding; extended conjugation improves target engagement

*Estimated based on analogous structures.

Pharmacological and Physicochemical Properties

Table 2: Theoretical Property Comparison

Property Target Compound Compound from Compound from
LogP (Predicted) ~3.2 ~3.8 ~2.5
Hydrogen Bond Donors 1 1 2
Topological Polar Surface Area (Ų) ~70 ~85 ~65
Solubility (mg/mL) <0.1 (aqueous) <0.05 ~0.3

Notes:

  • The target compound’s moderate LogP suggests balanced lipophilicity, suitable for oral bioavailability.
  • Lower solubility compared to correlates with its larger hydrophobic substituents (e.g., 2-fluorophenyl vs. benzisoxazole) .

Electronic and Steric Effects

  • Oxadiazole vs.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step heterocyclic coupling, starting with precursor fragments like fluorophenyl-oxadiazole and piperidine derivatives. Key steps include:

  • Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under microwave-assisted conditions to enhance yield .
  • Piperidine functionalization : Alkylation of the piperidine nitrogen using chloroacetyl intermediates, followed by coupling with pyrimidinone cores via nucleophilic substitution .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
    Optimization strategies include adjusting solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., palladium for cross-couplings) to minimize side products .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR (DMSO-d6d_6) to confirm substituent positions, with emphasis on oxadiazole (δ 8.1–8.3 ppm) and pyrimidinone (δ 2.4–2.6 ppm for methyl groups) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/0.1% ammonium acetate buffer (pH 6.5) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 509.2) .

Basic: What preliminary biological screening approaches are suitable for this compound?

Answer:

  • In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based kinetic assays .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility testing : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?

Answer:

  • Core modifications : Substitute the 2-fluorophenyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance target binding .
  • Side-chain optimization : Replace the piperidine methyl group with bulkier substituents (e.g., cyclopropyl) to reduce metabolic clearance .
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) against crystallographic protein targets (e.g., PDB 3ERT) to identify critical interactions .

Advanced: What computational methods validate the compound’s binding mode to its target?

Answer:

  • Molecular dynamics (MD) simulations : AMBER or GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
  • Free-energy calculations : MM-PBSA/GBSA to quantify binding affinities and compare with experimental IC50_{50} values .
  • ADMET prediction : SwissADME or ADMETLab to optimize logP (<5) and rule out hepatotoxicity .

Advanced: How to resolve contradictory data in enzyme inhibition assays?

Answer:

  • Control validation : Include known inhibitors (e.g., staurosporine for kinases) to confirm assay reliability .
  • Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
  • Orthogonal assays : Validate hits with SPR (surface plasmon resonance) for direct binding affinity measurements .

Advanced: What strategies improve aqueous solubility without compromising activity?

Answer:

  • Prodrug design : Introduce phosphate or PEGylated groups at the pyrimidinone oxygen .
  • Co-crystallization : Screen with cyclodextrins or sulfobutylether-β-cyclodextrin (SBE-β-CD) .
  • pH adjustment : Use citrate buffer (pH 4.0) for salt formation with basic piperidine nitrogen .

Advanced: How to identify and characterize metabolites in preclinical studies?

Answer:

  • LC-MS/MS : Triple quadrupole systems with MRM (multiple reaction monitoring) to detect phase I metabolites (e.g., hydroxylation at piperidine) .
  • Microsomal incubation : Human liver microsomes (HLMs) with NADPH cofactor to simulate oxidative metabolism .
  • Stable isotope labeling : 13^{13}C or 19^{19}F tags to track metabolic pathways .

Advanced: How to assess stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis: 0.1M HCl/NaOH at 40°C for 24 hours .
    • Thermal stress: 60°C in dry state for 72 hours .
  • Analytical monitoring : UPLC-PDA to quantify degradation products (e.g., oxadiazole ring cleavage) .

Advanced: What scale-up challenges arise during multi-gram synthesis?

Answer:

  • Reaction exotherms : Use jacketed reactors with controlled cooling during oxadiazole cyclization .
  • Catalyst recycling : Immobilize palladium on mesoporous silica to reduce metal leaching .
  • Crystallization optimization : Switch from batch to continuous-flow crystallization for uniform particle size .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.